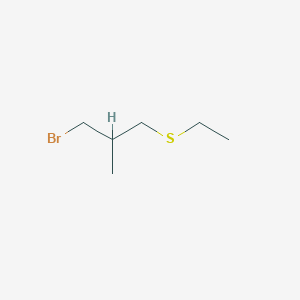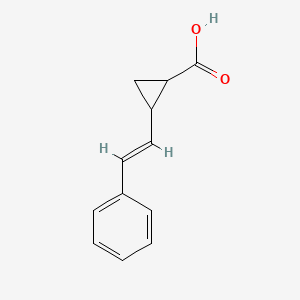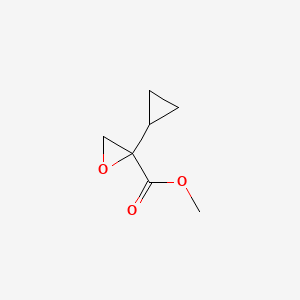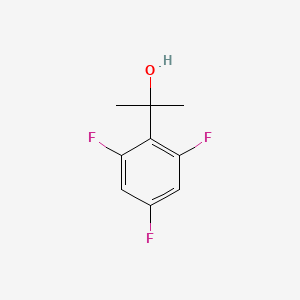![molecular formula C9H6F4O B13601436 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a benzene ring, along with an acetaldehyde functional group (-CHO). The molecular formula of this compound is C9H6F4O, and it has a molecular weight of 206.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 3-fluoro-4-(trifluoromethyl)benzene, followed by formylation to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid.
Reduction: Formation of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The acetaldehyde group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the fluoro group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but lacks the fluoro group and acetaldehyde group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring
Uniqueness
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is unique due to the presence of both the trifluoromethyl and fluoro groups on the benzene ring, along with the acetaldehyde functional group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H6F4O |
|---|---|
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,4-5H,3H2 |
Clave InChI |
ONXNDPAFPBSAFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC=O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


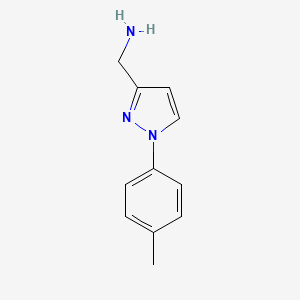
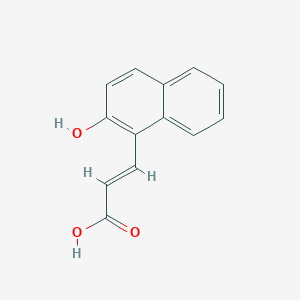
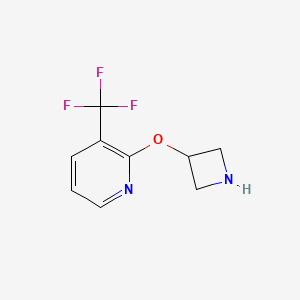
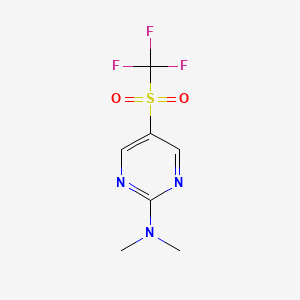
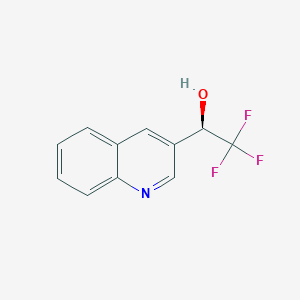
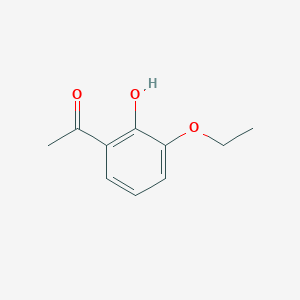
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
